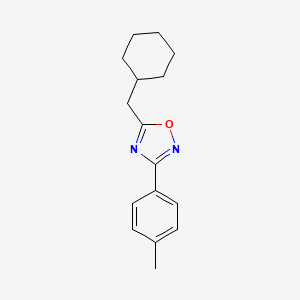

![molecular formula C16H17N3O B5523042 2-(methoxymethyl)-5,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5523042.png)

2-(methoxymethyl)-5,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(Methoxymethyl)-5,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that has been extensively studied for its potential therapeutic applications. It is a member of the pyrazolopyrimidine family, which has been shown to possess a wide range of biological activities.

科学的研究の応用

Radiosynthesis for PET Imaging

A novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, including derivatives structurally related to 2-(methoxymethyl)-5,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine, has been synthesized for selective imaging of the translocator protein (18 kDa) using positron emission tomography (PET) (Dollé et al., 2008).

Heterocyclic Compound Synthesis and Tautomerism Studies

The synthesis of related compounds like 2-hydroxypyrazolo[1,5-a]pyridine and its methoxy derivative, showcasing the importance of these structures in understanding tautomerism and reactivity in chemical research, was explored (Ochi et al., 1976).

Development of Functional Fluorophores

Pyrazolo[1,5-a]pyrimidines are used as intermediates in synthesizing functional fluorophores. Their ability to show significant fluorescence intensity suggests applications in biological and environmental detection (Castillo et al., 2018).

Analogue Synthesis in Medicinal Chemistry

Research on pyrazolo[1,5-a]pyrimidine derivatives extends to medicinal chemistry, where they are synthesized as novel analogues of biological compounds like guanine, although without significant antiviral activity in some cases (Ehler et al., 1977).

Antiinflammatory Drug Development

A study synthesized various pyrazolo[1,5-a]pyrimidines, including 2-phenyl derivatives, to investigate their potential as nonsteroidal antiinflammatory drugs without ulcerogenic activity (Auzzi et al., 1983).

Corrosion Control in Industrial Systems

Pyrazolo[1,5-c]pyrimidine derivatives have been evaluated for their effectiveness as corrosion inhibitors in industrial cooling water systems, demonstrating their potential in material science and engineering applications (Mahgoub et al., 2010).

作用機序

Target of Action

Pyrazolo[1,5-a]pyrimidines, a family of compounds to which this molecule belongs, have been identified as strategic compounds for optical applications . They have also been associated with anticancer activity .

Mode of Action

Pyrazolo[1,5-a]pyrimidines are known to interact with their targets through various mechanisms, depending on the specific functional groups present in the molecule .

Biochemical Pathways

Pyrimidines, a class of compounds to which this molecule belongs, play a vital role in various biological procedures, including the metabolism of purines and pyrimidines .

Result of Action

Pyrazolo[1,5-a]pyrimidines have been associated with various biological activities, including anticancer activity .

生化学分析

Biochemical Properties

Pyrimidine derivatives, including pyrazolo[1,5-a]pyrimidines, have been found to exert their anticancer potential through different action mechanisms, including inhibiting protein kinases that are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Cellular Effects

The cellular effects of 2-(methoxymethyl)-5,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine are not well-studied. Pyrimidine derivatives have been found to have various effects on cells. For example, they can inhibit the proliferation, migration, and invasion of tumor cells, interfere with tumor cell cycle, and induce apoptosis .

Molecular Mechanism

Pyrimidine derivatives have been found to exert their effects through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Pyrimidine derivatives have been found to have various effects over time in laboratory settings .

Dosage Effects in Animal Models

Pyrimidine derivatives have been found to have various effects at different dosages in animal models .

Metabolic Pathways

Pyrimidine biosynthesis is conserved in all living organisms and is necessary to maintain cellular fundamental function .

特性

IUPAC Name |

2-(methoxymethyl)-5,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O/c1-11-9-12(2)19-16(17-11)15(14(18-19)10-20-3)13-7-5-4-6-8-13/h4-9H,10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLOCGSRDOFWZIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C(C(=NN12)COC)C3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(cyanomethyl)phenyl]-2-pyridinecarboxamide](/img/structure/B5522969.png)

![2-[(4-methyl-2-pyrimidinyl)oxy]-N-3-pyridinylacetamide](/img/structure/B5522979.png)

![8-fluoro-2-{[3-(3-isopropyl-1,2,4-oxadiazol-5-yl)-1-piperidinyl]carbonyl}quinoline](/img/structure/B5522985.png)

![2-[(4,6-dimethyl-2-pyrimidinyl)amino]-1-(2-methylphenyl)-1H-imidazol-5-ol](/img/structure/B5522989.png)

![2,2,2-trifluoro-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}acetamide](/img/structure/B5522990.png)

![methyl pentacyclo[6.6.6.0~2,7~.0~9,14~.0~15,20~]icosa-2,4,6,9,11,13,15,17,19-nonaene-4-carboxylate](/img/structure/B5523007.png)

![4-[4-(2-methoxybenzoyl)-1-piperazinyl]-2-methyl-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5523011.png)

![2-methyl-N-{2-methyl-3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B5523014.png)

![4-[(5-propyl-3-thienyl)carbonyl]-1,4-oxazepan-6-ol](/img/structure/B5523053.png)

![(1S*,5R*)-3-(1,3-benzothiazol-6-ylcarbonyl)-6-(3-methyl-2-buten-1-yl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5523055.png)